molecular formula C7H9N3O4S B13954748 N,N-dimethyl-5-nitropyridine-2-sulfonamide

N,N-dimethyl-5-nitropyridine-2-sulfonamide

Cat. No.: B13954748
M. Wt: 231.23 g/mol
InChI Key: XPZOYNPLOANQGG-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitropyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with a nitro group at the 5-position and a sulfonamide group at the 2-position, with two methyl groups attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent N,N-dimethylation. One common method involves the reaction of 3-nitropyridine with sulfur dioxide and a sulfonating agent to form 5-nitropyridine-2-sulfonic acid. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired compound. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is N,N-dimethyl-5-aminopyridine-2-sulfonamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-nitropyridine-2-sulfonamide
  • N,N-dimethyl-3-nitropyridine-2-sulfonamide
  • N,N-dimethyl-5-nitropyridine-3-sulfonamide

Uniqueness

N,N-dimethyl-5-nitropyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and sulfonamide groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

N,N-dimethyl-5-nitropyridine-2-sulfonamide

InChI

InChI=1S/C7H9N3O4S/c1-9(2)15(13,14)7-4-3-6(5-8-7)10(11)12/h3-5H,1-2H3

InChI Key

XPZOYNPLOANQGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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